![molecular formula C13H19Cl2NO B5064553 N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, also known as sibutramine, is a weight loss drug that was previously used to treat obesity. However, due to its potential side effects, it has been withdrawn from the market in many countries. Despite this, sibutramine continues to be an important molecule in scientific research due to its unique properties.
Wirkmechanismus
Sibutramine works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in appetite suppression and increased energy expenditure. Sibutramine has also been shown to have an effect on the hypothalamus, which regulates appetite and satiety.
Biochemical and Physiological Effects:
Sibutramine has been shown to have significant effects on body weight and metabolism. In clinical trials, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine has been found to result in significant weight loss compared to placebo. Sibutramine has also been shown to improve insulin sensitivity and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Sibutramine has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, it also has several limitations, including its potential side effects and the fact that it has been withdrawn from the market in many countries.
Zukünftige Richtungen
There are several potential future directions for the study of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. One area of research could be the development of new N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine analogs with improved therapeutic properties and reduced side effects. Another area of research could be the investigation of the effects of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine on other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, which could lead to the development of new drugs with similar properties.
In conclusion, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine is a unique molecule with potential therapeutic applications in various diseases. Despite its withdrawal from the market in many countries, it continues to be an important molecule in scientific research. Further research is needed to fully understand the mechanism of action of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine involves the reaction of 2,6-dichlorophenol with propylene oxide to form 3-(2,6-dichlorophenoxy)propanol. This intermediate is then reacted with butylamine to form N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. The reaction can be carried out using various methods, including refluxing in a solvent or using a microwave-assisted method. The purity of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Sibutramine has been extensively studied in scientific research due to its unique properties. It has been found to have potential therapeutic effects in various diseases, including depression, Alzheimer's disease, and Parkinson's disease. Sibutramine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-2-3-8-16-9-5-10-17-13-11(14)6-4-7-12(13)15/h4,6-7,16H,2-3,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLZWDHPBJJDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.